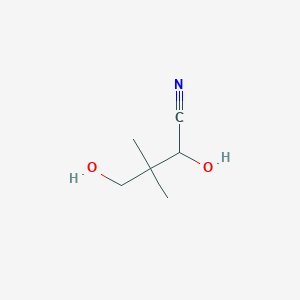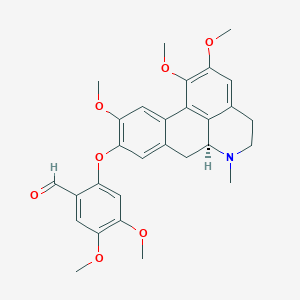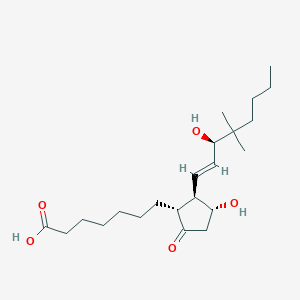
Lagochilline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La lagochiline est un diterpène amer qui forme un solide cristallin gris clair. On le trouve dans diverses plantes du genre Lagochilus, notamment Lagochilus inebrians. La lagochiline est considérée comme étant responsable des effets sédatifs, hypotenseurs et hémostatiques de ces plantes .
Mécanisme D'action
Target of Action
Lagochilline, also known as Lagochiline, is a bitter diterpene .
Mode of Action
It is thought to be responsible for the sedative, hypotensive, and hemostatic effects of the plant lagochilus inebrians . The hemostatic activity of this compound is believed to depend on the number of free hydroxyls on the compound and its derivatives .
Biochemical Pathways
It is known that the compound is a diterpene , a class of chemical compounds that play diverse roles in living organisms, including serving as components of biological membranes and signaling molecules.
Pharmacokinetics
It is known that the compound has poor solubility in water, which is responsible for its weak hemostatic activity .
Result of Action
The result of this compound’s action is primarily hemostatic, meaning it helps stop bleeding . It is also thought to have sedative and hypotensive effects . .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its poor solubility in water can limit its bioavailability and efficacy . Efforts have been made to increase the hemostatic efficacy of this compound by preparing molecular associates with water-soluble polymers .
Analyse Biochimique
Biochemical Properties
Lagochilline plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to form molecular associates with glycyrrhizic acid and its monoammonium salt, which enhances its hemostatic activity . The interaction between this compound and glycyrrhizic acid involves the formation of molecular complexes that improve the solubility and efficacy of this compound . Additionally, this compound interacts with copper sulfate and potassium permanganate, leading to the formation of various derivatives with distinct physicochemical properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s sedative and hypotensive effects are thought to be mediated through its interaction with specific receptors and ion channels in neuronal and vascular cells . Furthermore, this compound has been shown to affect the expression of genes involved in hemostasis, thereby enhancing its hemostatic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound forms complexes with glycyrrhizic acid, which enhances its solubility and bioavailability . This interaction is crucial for its hemostatic activity, as it allows this compound to effectively inhibit enzymes involved in blood clotting . Additionally, this compound’s interaction with copper sulfate and potassium permanganate leads to the formation of derivatives that exhibit distinct biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation are influenced by its interaction with glycyrrhizic acid and its monoammonium salt . These interactions help to stabilize this compound and enhance its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its hemostatic activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant hemostatic and hypotensive effects without causing adverse effects . At high doses, this compound may exhibit toxic effects, including sedation and hypotension . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that lead to the formation of derivatives with distinct biological activities . These metabolic pathways are crucial for the compound’s hemostatic and hypotensive effects, as they influence the bioavailability and efficacy of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The formation of molecular complexes with glycyrrhizic acid also plays a crucial role in the transport and distribution of this compound, as it improves the compound’s solubility and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biological effects . The formation of molecular complexes with glycyrrhizic acid also affects the subcellular localization of this compound, enhancing its activity and function .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La lagochiline peut être synthétisée en plusieurs étapes. Une méthode implique la réaction de la lagochiline avec du sulfate de cuivre anhydre dans l'acétone pour donner du 3,18-O-isopropylidènelagochiline. L'oxydation de cet intermédiaire par le permanganate de potassium produit de l'isopropylidènelagochirsine, qui, après hydrolyse acide, donne de la lagochirsine. La réduction de la lagochirsine par l'hydrure de lithium et d'aluminium forme le tétraol, qui correspond à la lagochiline .
Méthodes de production industrielle
La production industrielle de la lagochiline implique l'extraction à partir de plantes du genre Lagochilus. Le processus d'extraction comprend généralement le séchage et le broyage de la matière végétale, suivi d'étapes d'extraction par solvant et de purification pour isoler la lagochiline .
Analyse Des Réactions Chimiques
Types de réactions
La lagochiline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants
Oxydation : Le permanganate de potassium est couramment utilisé comme oxydant.
Réduction : L'hydrure de lithium et d'aluminium est utilisé pour les réactions de réduction.
Substitution : Divers réactifs peuvent être utilisés en fonction de la réaction de substitution souhaitée.
Principaux produits formés
Oxydation : Isopropylidènelagochirsine
Réduction : Tétraol correspondant à la lagochiline
Substitution : Divers dérivés en fonction des substituants introduits.
Applications de la recherche scientifique
La lagochiline a une large gamme d'applications dans la recherche scientifique :
Médecine : Utilisé en médecine traditionnelle pour ses propriétés hémostatiques pour arrêter diverses hémorragies.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
Mécanisme d'action
La lagochiline exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle est connue pour son action hémostatique, qui implique la promotion de la coagulation du sang. Les cibles et voies moléculaires exactes sont encore à l'étude, mais on pense que la lagochiline interagit avec des enzymes et des récepteurs spécifiques impliqués dans le processus de coagulation .
Applications De Recherche Scientifique
Lagochilin has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
La lagochiline est unique parmi les diterpènes en raison de ses propriétés hémostatiques spécifiques. Des composés similaires comprennent :
Lagochirsine : Une lactone diterpénoïde synthétisée à partir de la lagochiline, connue pour ses propriétés hémostatiques.
Acide glycyrrhizique : Un glycoside triterpénique qui forme des associés moléculaires avec la lagochiline pour améliorer son efficacité hémostatique.
Autres diterpènes : Divers diterpènes trouvés dans le genre Lagochilus, chacun ayant des activités biologiques uniques.
La lagochiline se distingue par sa combinaison spécifique d'effets sédatifs, hypotenseurs et hémostatiques, ce qui en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
23554-81-6 |
|---|---|
Formule moléculaire |
C20H36O5 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |
InChI |
InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |
Clé InChI |
XYPPDQHBNJURHU-IPOQXWOTSA-N |
SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |
SMILES canonique |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Synonymes |
(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


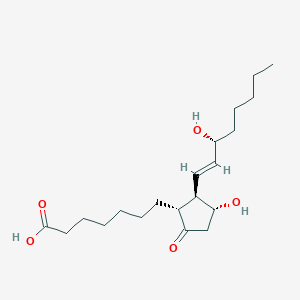
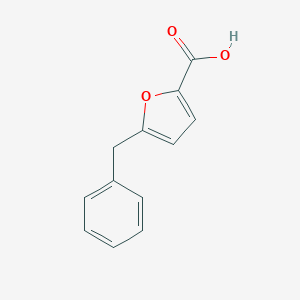
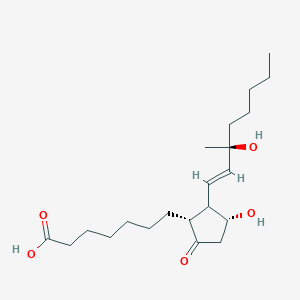
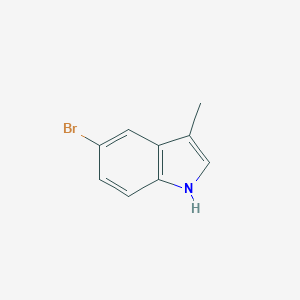
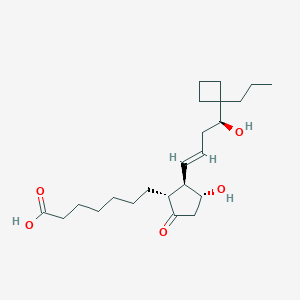

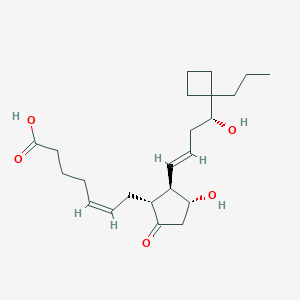
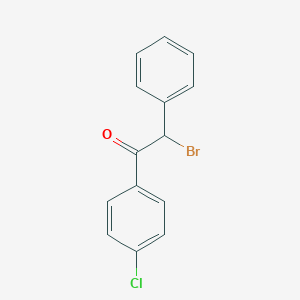
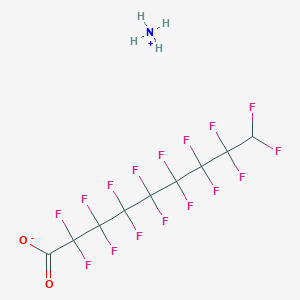
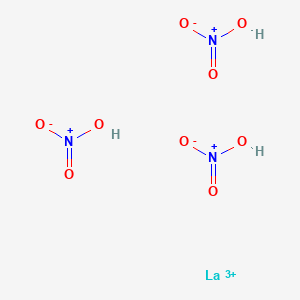
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
